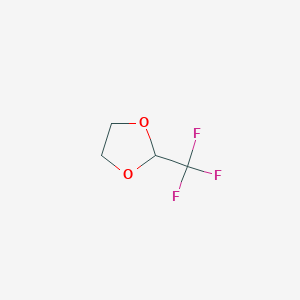
2-(Trifluoromethyl)dioxolane
Übersicht
Beschreibung
2-(Trifluoromethyl)dioxolane is a chemical compound that belongs to the class of organic compounds known as dioxolanes. These are acetal derivatives formed by the reaction of aldehydes or ketones with ethylene glycol. The trifluoromethyl group attached to the dioxolane ring indicates the presence of three fluorine atoms bonded to a single carbon, which significantly affects the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of dioxolane derivatives often involves cyclization reactions. For instance, 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolane was prepared by cyclization of octafluoroacetophenone with 2-chloroethanol under base catalysis conditions . Similarly, perfluoro-1,2-dioxolane was synthesized by fluorination of a precursor with elemental fluorine in the presence of CsF . These methods demonstrate the versatility of dioxolane synthesis, which can be tailored to introduce various substituents such as the trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of dioxolane derivatives has been studied using various techniques. For example, the gas-phase structure of perfluoro-1,2-dioxolane was investigated using electron diffraction, revealing a half-chair conformation with specific geometric parameters . Ab initio calculations supported these findings, confirming the stability of this conformation. The presence of fluorine atoms can significantly influence the molecular geometry due to their electronegativity and steric effects.
Chemical Reactions Analysis
Dioxolane compounds can undergo a variety of chemical reactions. Radical and cationic polymerizations are common for dioxolane monomers, as seen in the polymerization of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane . The reactivity of dioxolane derivatives can also be utilized in the synthesis of other compounds, such as the use of 2-(trifluoromethylsulfonyloxy)pyridine for ketone synthesis from carboxylic acids and aromatic hydrocarbons .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxolane derivatives are influenced by their molecular structure and substituents. For instance, perfluoro-4,5-substituted-2-methylene-1,3-dioxolane derivatives were found to be thermally stable, transparent from UV to near IR region, and have high glass transition temperatures . The introduction of fluorine atoms often leads to compounds with low refractive indexes and high chemical and thermal stability. The polymers derived from these monomers exhibit unique properties that can be tailored for specific applications.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIIHLUNHCIQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394575 | |
| Record name | 2-(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)dioxolane | |
CAS RN |
2344-09-4 | |
| Record name | 2-(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

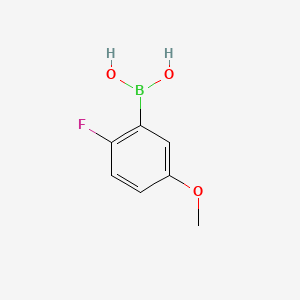
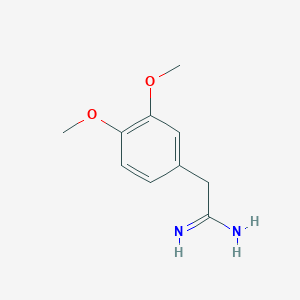
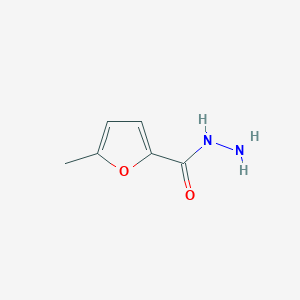
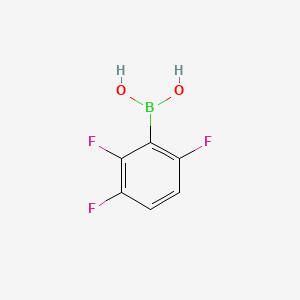
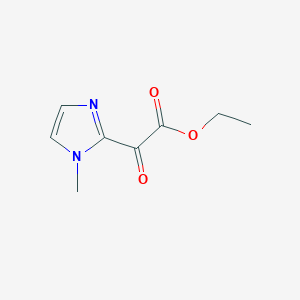
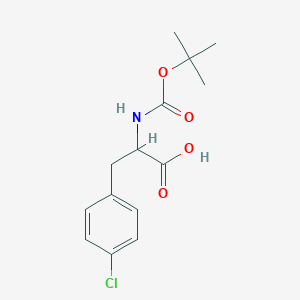
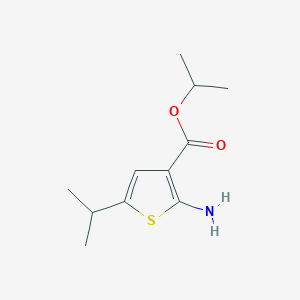
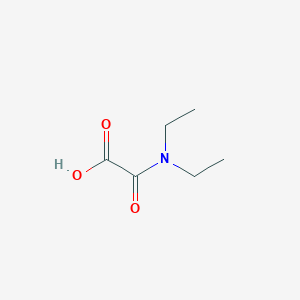
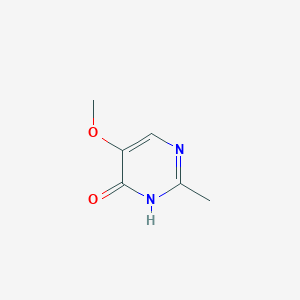
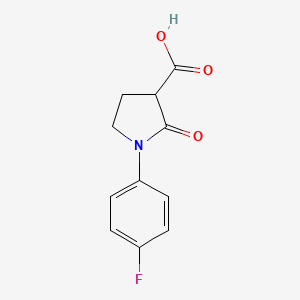
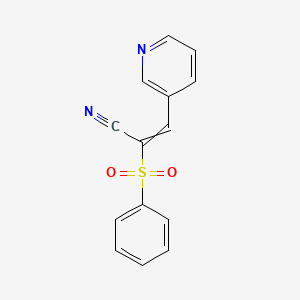
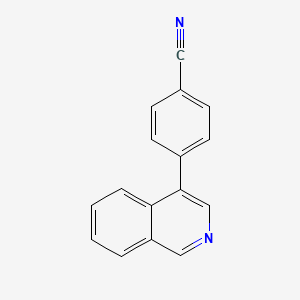
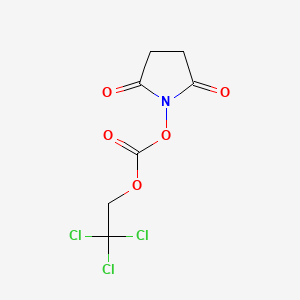
![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)